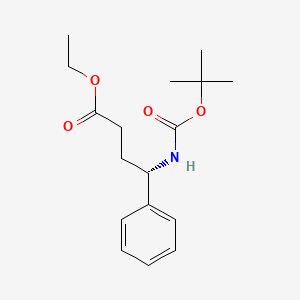

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites within the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and better reproducibility compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Hydrolysis: Sodium hydroxide (NaOH), water.

Reduction: Lithium aluminum hydride (LiAlH4), ethanol.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine.

Hydrolysis: Conversion of the ester to the carboxylic acid.

Reduction: Conversion of the ester to the alcohol.

Applications De Recherche Scientifique

Drug Development

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.

- Anticancer Activity : Research indicates that derivatives of this compound can exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer progression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis processes, particularly in the formation of chiral centers. Its ability to undergo various chemical transformations makes it valuable in the production of enantiomerically pure compounds .

Catalytic Reactions

This compound can act as a substrate in catalytic reactions, including epoxidation and Baeyer-Villiger oxidations, which are critical in synthesizing complex organic molecules . The presence of the tert-butoxycarbonyl group enhances its reactivity and selectivity in these reactions.

Synthesis of Bioactive Compounds

A notable study involved the use of this compound as a precursor for synthesizing bioactive compounds with potential therapeutic effects. The derivatives synthesized showed enhanced activity against cancer cell lines compared to their parent compounds .

Development of Antimicrobial Agents

In another study, researchers synthesized a series of derivatives from this compound to evaluate their antimicrobial efficacy. The results indicated that certain modifications led to significant improvements in antibacterial activity, highlighting the compound's potential as a lead structure for new antibiotics .

Mécanisme D'action

The primary function of (S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is to serve as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Ethyl 4-amino-4-phenylbutanoate: Lacks the Boc protecting group, making it more reactive.

(S)-Methyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with a methyl ester instead of an ethyl ester.

(S)-Ethyl 4-((benzyloxycarbonyl)amino)-4-phenylbutanoate: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to the presence of the Boc protecting group, which offers stability under a variety of reaction conditions and can be easily removed under mild acidic conditions. This makes it a versatile intermediate in organic synthesis .

Activité Biologique

(S)-Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate, also known as a Boc-protected amino acid derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may influence its interaction with biological systems.

The molecular formula of this compound is C15H23NO5. Its structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups during chemical synthesis. The presence of the phenyl group may enhance its lipophilicity, potentially affecting its pharmacokinetic properties.

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. A study on related compounds demonstrated that certain Boc-protected amino acids exhibit significant cytotoxicity against various cancer cell lines. For instance, MTT assays revealed that compounds with similar structures showed IC50 values in the low micromolar range against colorectal and pancreatic cancer cells, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (μM) ± SD |

|---|---|---|

| Gemcitabine | HCT116 | 0.008 ± 0.002 |

| Carboplatin | CT26 | 20.7 ± 5.9 |

| (S)-Ethyl 4-((Boc)amino)-4-phenylbutanoate | Panc-1 | TBD |

The mechanism by which this compound exerts its biological effects may involve modulation of enzyme activity or interaction with cellular pathways involved in proliferation and apoptosis. Similar compounds have been shown to inhibit proteases and other enzymes critical for cancer cell survival .

Study on HIV Protease Inhibition

In a related study, a compound structurally similar to this compound was identified as an intermediate in the synthesis of HIV protease inhibitors. The research highlighted the importance of the Boc group in enhancing the stability and activity of the compound against viral proteases .

In Vivo Studies

In vivo studies using mouse models have shown that compounds with similar structural motifs can significantly reduce tumor size and improve survival rates when administered in conjunction with established chemotherapeutic agents . These findings underscore the potential of this compound as a synergistic agent in cancer therapy.

Propriétés

IUPAC Name |

ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-5-21-15(19)12-11-14(13-9-7-6-8-10-13)18-16(20)22-17(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,18,20)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYSJWRLLGIPHD-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.